molecular formula C13H15NO B3273262 3-(Naphthalen-2-yloxy)propan-1-amine CAS No. 58477-94-4

3-(Naphthalen-2-yloxy)propan-1-amine

Cat. No.: B3273262
CAS No.: 58477-94-4
M. Wt: 201.26 g/mol
InChI Key: GGPOZDBJXGCCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-2-yloxy)propan-1-amine (CAS 58477-94-4) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features a naphthalene ring system linked to a propan-1-amine chain via an ether bond, a structural motif present in several biologically active molecules . With a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol, it serves as a key synthetic intermediate . This compound is structurally related to the core framework of significant pharmaceuticals, most notably Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder . The naphthyloxypropanamine structure is a privileged scaffold for investigating interactions with neurological targets . Researchers utilize this high-purity amine in the synthesis of compound libraries and in structure-activity relationship (SAR) studies to develop new therapeutic agents, particularly in the central nervous system (CNS) domain . The primary amine terminus allows for further functionalization to amides, sulfonamides, or Schiff bases, while the naphthalene ring can contribute to target binding through π-π interactions . Attention: This product is intended for research purposes and laboratory use only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-2-yloxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPOZDBJXGCCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Naphthyl Ether and Propane Amine Chemical Space

3-(Naphthalen-2-yloxy)propan-1-amine is structurally defined by two key functional groups: a naphthyl ether and a propane (B168953) amine moiety. The naphthyl ether group consists of a naphthalene (B1677914) ring linked to an oxygen atom, which in turn is connected to the propane chain. This aromatic system is known for its planarity and electron-rich nature, which can influence the molecule's interactions with biological targets. The propane amine portion of the molecule is a three-carbon chain terminating in an amino group (-NH2). This amine group imparts basic properties to the molecule and is a common feature in many biologically active compounds, often serving as a key interaction point with physiological receptors.

The combination of these two groups places this compound in a chemical space populated by numerous compounds with significant applications. For instance, many pharmaceuticals and research chemicals incorporate the aryl oxypropanolamine scaffold. A notable example is the class of beta-blockers, which often feature an aryloxy group connected to a propanolamine (B44665) side chain. While the target compound is a propan-1-amine and not a propan-2-olamine like many beta-blockers, the structural similarity is significant.

The table below outlines some key properties of related naphthyl ether and propane amine derivatives, offering a comparative perspective due to the limited direct data on this compound.

Property(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine nih.gov3-naphthalen-1-yloxy-N-propylpropan-1-amine nih.govPropan-1-amine wikipedia.orgnih.gov
Molecular Formula C19H21NOSC16H21NOC3H9N
Molecular Weight 311.4 g/mol 243.34 g/mol 59.112 g/mol
Boiling Point Not availableNot available47 to 51 °C
Acidity (pKa) Not availableNot available10.71

Identification of Current Research Gaps and Emerging Frontiers in the Study of 3 Naphthalen 2 Yloxy Propan 1 Amine

Modern Retrosynthetic Analyses and Strategic Disconnections for the Naphthalen-2-yloxypropan-1-amine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. For the this compound core, two primary disconnection strategies are evident, focusing on the key ether and amine functionalities.

Strategy A: Disconnection of the C-O Ether Bond

This is the most common approach, involving the disconnection of the ether linkage between the naphthalene ring and the propanamine side chain. This leads to two key synthons: a 2-naphthol (B1666908) anion (naphtholate) and a 3-aminopropyl cation equivalent. The corresponding synthetic equivalents would be 2-naphthol and a 3-halopropan-1-amine or a related electrophile.

Strategy B: Disconnection of the C-N Bond

Alternatively, the carbon-nitrogen bond of the primary amine can be disconnected. This retrosynthetic pathway suggests a 3-(naphthalen-2-yloxy)propanal or a corresponding propyl halide as an intermediate. This intermediate would then be subjected to an amination reaction to install the terminal amine group.

These disconnections pave the way for various forward synthetic routes, allowing chemists to choose the most efficient and selective pathway based on available starting materials and desired substitution patterns on the analogs.

Development of Chemoselective Etherification Reactions in the Synthesis of the Compound

The formation of the naphthalenyloxy ether is a cornerstone of the synthesis. The Williamson ether synthesis and its modern variants are the most frequently employed methods. This involves the reaction of 2-naphthol with a suitable three-carbon electrophile.

2-Naphthol, also known as β-naphthol, is an electron-rich aromatic alcohol. fardapaper.ir Its reactivity allows it to be used in a variety of organic transformations. fardapaper.ir The key challenge in the etherification is achieving chemoselectivity, specifically O-alkylation over potential C-alkylation at the electron-rich C-1 or C-3 positions of the naphthalene ring.

To favor O-alkylation, the reaction is typically carried out in the presence of a base to generate the more nucleophilic naphtholate anion. The choice of base and solvent is critical.

Common Reagents and Conditions for Etherification:

ElectrophileBaseSolventKey Features
1-bromo-3-chloropropaneSodium Hydride (NaH)Dimethylformamide (DMF)Strong base ensures complete deprotonation of 2-naphthol.
3-chloropropan-1-olPotassium Carbonate (K2CO3)Acetone, AcetonitrileMilder conditions, suitable for large-scale synthesis. The resulting alcohol requires further conversion to the amine.
EpichlorohydrinSodium Hydroxide (NaOH)Phase Transfer CatalystOpens the epoxide ring, leading to a propan-2-ol intermediate that can be further manipulated.

Modern approaches may utilize metal catalysis to improve yields and selectivity under milder conditions. researchgate.net

Regioselective Amination Strategies for the Propan-1-amine Moiety Elaboration

The introduction of the primary amine at the terminal position of the propane (B168953) chain requires highly regioselective methods. The specific strategy often depends on the intermediate generated from the etherification step.

If the etherification is performed with a bifunctional reagent like 1-bromo-3-chloropropane, the more reactive bromine undergoes substitution with the naphtholate, leaving a chloro-propyl ether. This intermediate can then be converted to the amine.

Key Amination Methods:

Gabriel Synthesis: This classic method involves the reaction of the 3-(naphthalen-2-yloxy)propyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. It is renowned for its ability to produce primary amines cleanly without over-alkylation.

Direct Amination with Ammonia (B1221849): Using a large excess of ammonia can favor the formation of the primary amine from the corresponding halide, although the formation of secondary and tertiary amine byproducts is a risk.

Reductive Amination: If the side chain contains a carbonyl group (e.g., 3-(naphthalen-2-yloxy)propanal), it can be converted to the amine via reductive amination. This involves forming an imine with ammonia or a protected amine equivalent, which is then reduced using agents like sodium borohydride (B1222165) or catalytic hydrogenation.

Azide (B81097) Reduction: The halide can be converted to an azide using sodium azide, followed by reduction to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).

Recent advances in photocatalysis have enabled the direct amination of C-H bonds, although application to this specific aliphatic chain would require further research. nih.gov The choice of method is crucial for achieving the desired regioselectivity for the terminal amine. nih.govresearchgate.net

Stereoselective Synthesis and Enantiopure Derivatization of this compound

While the parent compound this compound is achiral, many of its important structural analogs possess a chiral center, typically when there is a substituent at the benzylic position of the propanamine chain. For instance, the synthesis of (S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine involves stereoselective methods. google.com

Approaches to Stereoselective Synthesis:

Chiral Pool Synthesis: Starting with an enantiopure building block, such as a chiral 3-carbon synthon, preserves the stereochemistry throughout the synthesis.

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity in key bond-forming reactions, such as an asymmetric Michael addition or an asymmetric reduction of a ketone.

Classical Resolution: A racemic mixture of a chiral analog can be resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. google.com These diastereomers, having different physical properties, can be separated by crystallization, followed by liberation of the desired enantiomer. google.com

Once an enantiopure compound is obtained, its enantiomeric purity must be determined. This is often achieved by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR spectroscopy. nih.govresearchgate.net

Catalytic Approaches and Organocatalysis in the Synthesis of Naphthalen-2-yloxypropan-1-amine Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability.

Metal Catalysis: Transition metals like palladium, copper, and rhodium are widely used. For example, Buchwald-Hartwig amination could be a potential route for the C-N bond formation in certain analogs. Metal catalysts are also employed in hydrogenation steps for reductions of azides or nitro groups, and in cross-coupling reactions to build more complex analogs. researchgate.net

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. cam.ac.uk For the synthesis of chiral analogs of this compound, organocatalysts can be used to control stereochemistry. For example, proline and its derivatives can catalyze asymmetric Mannich reactions or Michael additions to set a chiral center. cam.ac.uk Thiourea-based catalysts are effective in activating substrates through hydrogen bonding, enabling various enantioselective transformations. beilstein-journals.org These methods offer an alternative to metal-based catalysts, often with advantages in terms of cost, toxicity, and air/moisture sensitivity. beilstein-journals.org

Flow Chemistry and Continuous Synthesis Methods for Enhanced Process Efficiency

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and efficiency. mdpi.comeuropa.eu

The synthesis of aryloxypropanamine derivatives can be adapted to continuous flow processes. beilstein-journals.org Key reaction steps such as etherification and amination can be performed in flow reactors. The benefits include:

Enhanced Heat Transfer: Exothermic reactions can be controlled much more safely and effectively.

Precise Control: Reaction parameters like temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities.

Automation and Scalability: Flow systems can be automated for continuous production, and scaling up is often a matter of running the system for a longer time or using parallel reactors, rather than using larger, more hazardous batch reactors. nih.govrsc.org

This technology is particularly valuable for manufacturing, where consistency and safety are paramount.

High-Throughput Synthesis and Combinatorial Libraries of this compound Derivatives

To explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and combinatorial chemistry are employed to generate large libraries of analogs. niscpr.res.innih.gov This approach allows for the rapid creation of many distinct molecules for screening in drug discovery and materials science. ijpsonline.com

The synthetic routes described previously can be adapted for parallel synthesis, where many reactions are run simultaneously in multi-well plates. researchgate.net For example, a common intermediate like this compound can be reacted with a diverse set of building blocks (e.g., various aldehydes in a reductive amination step, or different acyl chlorides to form an amide library).

Key Aspects of Library Synthesis:

Solid-Phase Synthesis: One of the starting materials can be attached to a solid support (resin bead), allowing for easy purification by simple filtration after each reaction step.

Solution-Phase Parallel Synthesis: Reactions are carried out in solution in an array format, often with automated liquid handling systems.

Diversity-Oriented Synthesis: The goal is to create a library with a high degree of structural diversity by varying multiple points on the core scaffold.

Computational tools are often used in conjunction with combinatorial chemistry to design libraries that are more likely to contain compounds with desired properties. nih.gov This combination of high-throughput synthesis and screening is a powerful engine for innovation in chemical research. chemrxiv.orgsemanticscholar.org

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For this compound, these calculations can reveal the distribution of electrons, the energies and shapes of molecular orbitals, and key descriptors that predict its chemical reactivity.

Electronic Structure and Molecular Orbitals: The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. Conversely, the LUMO is the region most likely to accept an electron, indicating its electrophilic character. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amine group. The LUMO is likely distributed over the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. worldwidejournals.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For naphthalene itself, the HOMO-LUMO gap is approximately 4.75 eV as determined by DFT calculations. samipubco.com The introduction of an alkoxy and an aminoalkyl substituent, both of which are electron-donating groups, is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO gap and an increase in reactivity compared to unsubstituted naphthalene. rsc.org

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

DescriptorFormulaSignificanceHypothetical Value
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.5.8 eV
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.0.9 eV
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.3.35 eV
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.2.45 eV
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.0.20 eV-1
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.2.29 eV

These are hypothetical values for this compound, estimated based on data for related naphthalene derivatives and primary alkyl amines. researchgate.netmolssi.org

Conformational Analysis and Potential Energy Surface Exploration of the Compound

The flexibility of the propan-1-amine side chain and the ether linkage in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them by exploring the molecule's potential energy surface (PES).

The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters. By systematically rotating the dihedral angles of the flexible bonds (C-O, C-C, and C-N), a map of the PES can be generated. For the CH₂-X-CH₂ moiety in some peri-naphthalenes, ring inversion barriers have been studied, highlighting the influence of the naphthalene nucleus on conformational changes. psu.edu In this compound, key dihedral angles would include the C(naphthyl)-O-C, O-C-C, and C-C-N angles.

Computational methods can identify local minima on the PES, which correspond to stable conformers. The global minimum represents the most stable conformation of the molecule. The energy differences between these conformers and the energy barriers for their interconversion provide insights into the molecule's dynamic behavior and the populations of different conformers at a given temperature. It is expected that the most stable conformers will seek to minimize steric hindrance between the naphthalene ring and the amine group, potentially through extended or folded conformations of the side chain. Studies on other naphthalene derivatives have shown that longer alkyl side chains can even interact with the aromatic ring. scirp.org

Molecular Dynamics Simulations and Solvent Effects on the Conformation of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be used to study how the molecule's conformation changes in different solvents. rsc.org The choice of solvent can have a significant impact on the conformational preferences of a molecule, particularly one with both hydrophobic (naphthalene) and hydrophilic (amine) moieties. frontiersin.orgaps.org

In a polar solvent like water, the amine group will be solvated through hydrogen bonding, which may favor conformations where the amine group is exposed to the solvent. uniroma1.it Conversely, in a nonpolar solvent, intramolecular interactions, such as those between the side chain and the naphthalene ring, may become more favorable. MD simulations can track the trajectory of the molecule over time, providing information on the stability of different conformers and the timescale of conformational transitions. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. researchgate.netresearchgate.netmdpi.com

In Silico Docking and Molecular Interaction Predictions with Defined Macromolecular Receptors (without clinical implication)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein. This method is widely used in drug discovery to screen for potential drug candidates. nih.gov For this compound, docking studies can be performed to investigate its potential binding modes with various hypothetical macromolecular receptors.

The docking process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The flexible nature of the propan-1-amine side chain makes docking challenging, as the ligand can adopt numerous conformations within the binding site. nih.govacs.orgresearchgate.netnih.gov

The types of interactions that can be predicted include:

Hydrogen bonds: between the amine group of the ligand and polar residues in the receptor.

Hydrophobic interactions: between the naphthalene ring and nonpolar residues.

π-π stacking: between the naphthalene ring and aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Cation-π interactions: between the protonated amine group and aromatic residues.

These predictions can provide valuable insights into the structural basis of molecular recognition for this class of compounds. researchgate.netnih.gov

Application of Density Functional Theory (DFT) for Mechanistic Elucidation of Synthetic Pathways

DFT is a powerful tool not only for studying molecular properties but also for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT can be used to investigate the reaction pathways and identify the transition states and intermediates involved.

A common synthetic route to this compound could involve the Williamson ether synthesis, where 2-naphthol is reacted with a 3-halopropan-1-amine, or a related precursor. DFT calculations can model this reaction by:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the energies of each species to determine the reaction energy profile.

Analyzing the electronic structure of the transition state to understand the nature of bond formation and cleavage.

For example, in the reaction of a primary amine with an aldehyde, DFT studies have elucidated the formation of carbinolamines and the subsequent dehydration to form a Schiff base. researchgate.netnih.gov Similar principles can be applied to understand the nucleophilic substitution reaction in the synthesis of the target ether. nih.govresearchgate.net By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and improve the efficiency of the synthesis.

Predictive Modeling of Structure-Binding Relationships (SBR) in Hypothetical Interaction Scenarios

Structure-Binding Relationship (SBR) modeling aims to establish a correlation between the structural features of a molecule and its binding affinity to a particular target. This is a crucial aspect of rational drug design. For this compound, SBR studies could be conducted in hypothetical scenarios to understand how modifications to its structure would affect its binding to a receptor.

This can be achieved by creating a library of virtual analogs of the parent molecule with variations in:

The position of the substituent on the naphthalene ring.

The length and branching of the alkyl chain.

The nature of the functional groups.

Each of these analogs can then be docked to a hypothetical receptor, and their binding affinities can be calculated. By analyzing the relationship between the structural modifications and the predicted binding affinities, a predictive SBR model can be developed. This model can then be used to design new molecules with potentially improved binding properties. Such models are essential for guiding the design of new compounds in various chemical and biological applications.

Topological Analysis of Electron Density and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding and intermolecular interactions. nih.gov This approach is based on the topological properties of the electron density, ρ(r).

In QTAIM, critical points in the electron density are identified where the gradient of the density is zero. The nature of these critical points provides information about the chemical bonds and non-covalent interactions. For this compound, QTAIM analysis can be used to:

Characterize the covalent bonds within the molecule, such as the C-O ether linkage and the C-N bond.

Identify and quantify weak intramolecular interactions, such as C-H···π interactions between the alkyl chain and the naphthalene ring.

Analyze the intermolecular interactions in a hypothetical complex with a receptor, providing a detailed picture of the forces that stabilize the bound state.

Molecular Interaction Studies and Mechanistic Insights in Vitro and Biochemical Focus

Investigation of 3-(Naphthalen-2-yloxy)propan-1-amine's Binding Affinity to Isolated Biochemical Targets

Currently, there is a notable absence of publicly available scientific literature detailing the specific binding affinities of this compound to any isolated biochemical targets. While the broader class of aryloxypropanamines has been studied for their interactions with various receptors and enzymes, data directly pertaining to the 2-naphthyloxy isomer remains uncharacterized. Future research would need to employ techniques such as radioligand binding assays or fluorescence polarization to determine key binding parameters like the dissociation constant (Kd) or the inhibition constant (Ki) against a panel of relevant biological molecules.

Enzyme Kinetic Studies to Elucidate Inhibition Mechanisms by the Compound (in vitro only)

In the absence of direct experimental data, the potential for this compound to act as an enzyme inhibitor is yet to be determined. Should this compound demonstrate inhibitory activity against a specific enzyme, detailed kinetic studies would be crucial. Such studies, for instance, would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the compound. By analyzing the data using models like the Michaelis-Menten equation and plotting it on Lineweaver-Burk or Dixon plots, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) could be elucidated.

Receptor Binding Assays Using Purified Receptors or Membrane Preparations (in vitro, non-clinical context)

Specific data from receptor binding assays for this compound are not currently available in published literature. It is known that structurally related aryloxypropanamine compounds can interact with various receptors. For example, a study on a series of (aryloxy)propanolamines investigated their binding to β-adrenergic receptors. nih.gov However, without direct experimental evidence for this compound, its receptor binding profile remains speculative.

Biophysical Characterization of Compound-Biomolecule Interactions via Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing molecular interactions in real-time without the need for labeling. daltonresearchmolecules.com SPR measures the change in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized binding partner, providing data on association and dissociation rates. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. daltonresearchmolecules.comnih.govmdpi.com

As of now, no studies utilizing SPR or ITC to investigate the interaction of this compound with any biomolecule have been reported. Such studies would be invaluable in providing a complete thermodynamic profile of its binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-target interactions at an atomic level. Methods like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of a ligand that are in close contact with its target and map the binding site on the protein surface. While NMR spectra exist for related compounds, no NMR studies detailing the interaction of this compound with a biological target have been published.

Spectroscopic Probing of Conformational Changes Induced by this compound Binding

Techniques such as circular dichroism (CD) and fluorescence spectroscopy are often used to probe conformational changes in a biomolecule upon ligand binding. CD spectroscopy is sensitive to changes in the secondary structure of proteins, while fluorescence spectroscopy can detect changes in the local environment of tryptophan and tyrosine residues. There is currently no available data from such spectroscopic studies for this compound.

Understanding Molecular Recognition Principles Governing Specificity in Biochemical Systems

The principles of molecular recognition that govern the specificity of this compound for any particular biochemical target are yet to be elucidated due to the lack of experimental data. Generally, the specificity of a ligand is determined by a combination of factors including its size, shape, charge distribution, and the pattern of its hydrogen bond donors and acceptors, which complement the binding site of its target. The naphthalene (B1677914) ring provides a large, hydrophobic surface for potential π-π stacking or hydrophobic interactions, while the propan-1-amine group offers a site for hydrogen bonding and electrostatic interactions. The precise nature of these interactions with a specific target would determine its binding specificity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations on 3 Naphthalen 2 Yloxy Propan 1 Amine Analogs

Rational Design Principles for Systematic Structural Modification of the Naphthalen-2-yloxypropan-1-amine Scaffold

The rational design of analogs based on the 3-(naphthalen-2-yloxy)propan-1-amine scaffold is a cornerstone of efforts to optimize their biological activity. This process involves a systematic approach to modifying the core structure to enhance interactions with biological targets. A key strategy in this endeavor is the application of established medicinal chemistry principles to guide the synthesis of new derivatives with improved potency and selectivity.

One of the primary areas of focus for structural modification is the naphthalene (B1677914) ring system. The introduction of various substituents allows for the exploration of electronic and steric effects on receptor binding. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the naphthalene moiety, which can be crucial for interactions with specific amino acid residues in a binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for predicting the biological activity of novel compounds based on their physicochemical properties. For analogs of this compound, QSAR studies can provide valuable insights into the structural requirements for potent molecular interactions. These models mathematically correlate variations in molecular descriptors with observed biological activities.

While specific QSAR models exclusively for this compound analogs are not extensively documented in publicly available literature, the principles of QSAR have been applied to similar aryloxypropanolamine analogs. researchgate.net For instance, a study on aryloxypropanolamine analogs with anticonvulsant activity revealed that descriptors such as van der Waals energy, the energy of the lowest unoccupied molecular orbital (LUMO), and the Connolly solvent-excluded volume play a significant role in their biological function. researchgate.net Such findings suggest that a similar approach could be highly beneficial in predicting the activity of naphthalenyloxypropanamine derivatives.

A hypothetical QSAR study on this compound analogs might involve the generation of a dataset of compounds with their corresponding biological activities. Molecular descriptors such as hydrophobicity (LogP), electronic parameters (e.g., Hammett constants of substituents on the naphthalene ring), and steric parameters (e.g., molar refractivity) would then be calculated. Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a predictive model. The resulting QSAR equation would highlight the key physicochemical properties driving the activity of these compounds, thereby guiding the design of new, more potent analogs.

Fragment-Based Approaches Utilizing Key Moieties of the Naphthalen-2-yloxypropan-1-amine Core

Fragment-based drug discovery (FBDD) offers an alternative and complementary strategy to traditional high-throughput screening for identifying lead compounds. This approach involves screening libraries of small molecular fragments to identify those that bind to a biological target. These fragments can then be grown or linked together to create more potent molecules. The this compound scaffold is well-suited for a fragment-based approach, as it can be deconstructed into its key constituent moieties: the naphthalene ring, the oxypropanamine linker, and the terminal amine.

In a hypothetical FBDD campaign, the naphthalene moiety could be considered a starting fragment for exploring interactions within a hydrophobic binding pocket of a target protein. Screening of a library of naphthalene-containing fragments could identify initial hits. Subsequently, these hits could be elaborated by adding the oxypropanamine linker and various terminal amine groups to enhance affinity and introduce additional interactions, such as hydrogen bonds.

This fragment-based perspective allows for a more efficient exploration of the chemical space around the core scaffold. By understanding the binding contribution of each key moiety, medicinal chemists can more rationally design analogs with optimized interactions.

Computational and Experimental Exploration of Stereochemical Effects on Interaction Profiles

Chirality plays a pivotal role in the biological activity of many pharmaceutical agents, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. malariaworld.org The this compound scaffold contains a chiral center at the carbon atom bearing the naphthaleneoxy group, leading to the existence of (R)- and (S)-enantiomers. The spatial arrangement of the substituents around this stereocenter can profoundly influence how the molecule interacts with its biological target.

For example, in the case of duloxetine, a well-known antidepressant that shares a similar structural motif, the (S)-enantiomer is the active form. This highlights the importance of stereochemistry in the biological activity of this class of compounds. Computational modeling techniques, such as molecular docking, can be employed to predict the binding modes of the individual enantiomers of this compound analogs within a target's active site. These in silico studies can reveal differences in the interactions of the enantiomers with key amino acid residues, providing a rationale for observed differences in biological activity. malariaworld.org

Experimental studies, such as the separate synthesis and biological evaluation of each enantiomer, are essential to confirm the predictions from computational models. Such investigations can quantify the enantiomeric ratio of activity and provide a clearer understanding of the stereochemical requirements for optimal molecular recognition.

Investigation of Substituent Effects on the Naphthalene Ring and Their Impact on Interaction Potency

The nature and position of substituents on the naphthalene ring of this compound analogs are critical determinants of their interaction potency. The naphthalene system, being more extended than a simple benzene (B151609) ring, offers multiple positions for substitution, leading to a wide range of possible structural variations. researchgate.net

Substituents can exert their influence through a combination of electronic, steric, and hydrophobic effects. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the naphthalene ring system, potentially influencing pi-stacking interactions with aromatic amino acid residues in a binding pocket. nih.gov Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can also modulate these interactions.

The position of the substituent is equally important. The electronic and steric environment at each position on the naphthalene ring is distinct, and therefore, a substituent at one position may have a vastly different impact on activity compared to the same substituent at another position. For example, studies on other naphthalene-based compounds have shown that the placement of substituents can significantly affect their inhibitory activity against certain enzymes.

A systematic investigation of substituent effects would involve the synthesis and biological testing of a series of analogs with different substituents at various positions on the naphthalene ring. The resulting data would provide a detailed SAR map, highlighting the "hot spots" on the naphthalene scaffold where modifications are most likely to lead to improved potency.

Development of Pharmacophore Models for Rational Design of Novel Analogs

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. The development of a pharmacophore model for a series of active this compound analogs can serve as a valuable tool for the rational design of new compounds with enhanced activity.

A typical pharmacophore for this class of compounds might include features such as a hydrophobic aromatic region corresponding to the naphthalene ring, a hydrogen bond acceptor (the ether oxygen), and a positively ionizable feature (the terminal amine). The spatial relationships between these features are critical for biological activity.

Pharmacophore models can be generated using computational software by aligning a set of active molecules and identifying the common chemical features. Once a model is developed and validated, it can be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophoric requirements. This in silico screening can significantly accelerate the discovery of novel and potent analogs by prioritizing compounds for synthesis and biological evaluation.

Analysis of the Linker Region's Influence on Molecular Recognition

Modifications to the linker, such as increasing or decreasing its length, can alter the distance between the key pharmacophoric features, potentially leading to a loss or gain of activity. The conformational flexibility of the linker is also a critical parameter. A more rigid linker might pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding. Conversely, a more flexible linker might allow the molecule to adapt to different binding pocket environments.

Advanced Analytical Methodologies for Research Applications of 3 Naphthalen 2 Yloxy Propan 1 Amine

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for In Vitro Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for monitoring in vitro reactions involving 3-(Naphthalen-2-yloxy)propan-1-amine. saspublishers.comiipseries.org These methods provide comprehensive data, enabling both the separation of complex mixtures and the identification of individual components. ijnrd.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for monitoring the synthesis or enzymatic modification of this compound. ox.ac.uk LC separates the target compound from starting materials, intermediates, byproducts, and degradation products. The separated components are then introduced into a mass spectrometer, which provides molecular weight and structural information. saspublishers.comox.ac.uk The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly sensitive and selective quantitative technique ideal for tracking the reaction progress over time, even in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound, which contains a polar amine group, typically requires derivatization to increase its volatility and thermal stability. iosrjournals.orgabrf.org A common approach is silylation, which converts the primary amine to a less polar trimethylsilyl derivative. iosrjournals.org GC-MS offers high chromatographic resolution and is well-suited for separating isomers and closely related compounds. The resulting mass spectra, characterized by reproducible fragmentation patterns, can be compared against spectral libraries for confident identification of reaction products. iipseries.orgiosrjournals.org

Interactive Table: Comparison of Hyphenated Techniques for Reaction Monitoring

Feature LC-MS/MS GC-MS
Principle Separates compounds in liquid phase followed by mass analysis. ox.ac.uk Separates volatile compounds in gas phase followed by mass analysis. iosrjournals.org
Analyte Suitability Non-volatile, polar, and thermally labile compounds. Volatile and thermally stable compounds (or their derivatives). abrf.org
Sample Preparation Often minimal, involving dissolution and filtration. May require derivatization to increase volatility. iosrjournals.org
Primary Application Monitoring enzymatic reactions, stability studies in aqueous media. Analysis of synthesis byproducts, purity assessment.

| Key Advantage | Broad applicability to a wide range of compounds without derivatization. ox.ac.uk | High resolution and availability of extensive spectral libraries. iipseries.org |

Spectroscopic Methodologies for Probing Molecular Interactions and Dynamics

Spectroscopic techniques provide detailed insights into the molecular structure, interactions, and dynamics of this compound.

Advanced Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to unambiguously assign the proton (¹H) and carbon (¹³C) signals of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing information about the compound's conformation and how it interacts with biological macromolecules like enzymes or receptors.

High-Resolution Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "molecular fingerprint." photothermal.com These techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like N-H and C-O), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., non-polar bonds in the aromatic naphthalene (B1677914) ring). photothermal.comnih.govreddit.com A study on a closely related compound, methyl[(3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amine, utilized FT-IR and FT-Raman spectroscopy to explore its vibrational properties. researchgate.net Shifts in the vibrational frequencies upon binding to a target can indicate which parts of the molecule are involved in the interaction.

Interactive Table: Key Vibrational Modes for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Type of Vibration
N-H (amine) IR 3300-3500 Stretching
C-H (aromatic) IR, Raman 3000-3100 Stretching
C-H (aliphatic) IR, Raman 2850-2960 Stretching
C=C (naphthalene) Raman 1500-1600 Stretching

Electrochemical Methods for In Vitro Oxidation/Reduction Studies

Electrochemical methods, such as cyclic voltammetry (CV), are valuable for studying the oxidation and reduction (redox) properties of this compound. This information is relevant for understanding its potential involvement in biochemical pathways that involve electron transfer, such as metabolism by cytochrome P450 enzymes.

By applying a varying potential to a solution of the compound, a voltammogram is generated that reveals the potentials at which the molecule is oxidized or reduced. The naphthalene moiety is susceptible to oxidation. Research on related phenolic substrates has shown that the oxidation potential correlates with reactivity in certain chemical reactions. smolecule.com These in vitro electrochemical studies can help predict the metabolic fate of the compound, indicating whether oxidation is a likely biotransformation pathway and at what potential it occurs.

Miniaturization and Automation of Analytical Procedures for High-Throughput Screening in Research

High-Throughput Screening (HTS) is a key process in drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. nih.govresearchgate.net Miniaturization and automation are central to HTS, enabling assays to be performed in 96-, 384-, or even 1536-well plate formats. enamine.net

The principles of miniaturization, often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS), offer significant advantages for research involving this compound. nih.govunizg.hr

Reduced Consumption: Drastically smaller volumes of the compound and reagents are needed, which is cost-effective and crucial when sample availability is limited. dokumen.pubresearchgate.net

Faster Analysis: Shorter diffusion distances and higher surface-area-to-volume ratios in microscale systems lead to faster reaction and analysis times. nih.govdokumen.pub

Automation: Robotic liquid handling systems can perform complex experimental procedures with high precision, increasing throughput and reproducibility. enamine.netassaygenie.com

These technologies can be applied to screen this compound and its analogues against a panel of biological targets (e.g., enzymes, receptors) to identify potential "hits" for further investigation. nih.govtox21.gov

Development of Chiral Separation Techniques for Enantiomers and Diastereomers in Research Samples

Since this compound is a chiral molecule, its enantiomers may exhibit different pharmacological and toxicological properties. Therefore, the development of analytical methods to separate and quantify these enantiomers is critical. wvu.edu

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective method for chiral separations. eijppr.comnih.govmdpi.com The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. eijppr.com For effective separation, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) is required, a concept known as the three-point-interaction rule. wvu.edu

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including pharmaceuticals. eijppr.comresearchgate.net A screening strategy for separating drug enantiomers often involves testing a small number of these columns with different mobile phases (normal-phase or reversed-phase) to find the optimal conditions. researchgate.net For this compound, a CSP like Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) under normal phase conditions (e.g., a mobile phase of n-hexane and isopropanol with a basic additive like diethylamine) would be a logical starting point for method development. nih.gov

Exploration of 3 Naphthalen 2 Yloxy Propan 1 Amine As a Chemical Probe or Research Tool

Utilization as a Fluorescent Probe for Investigating Specific Biochemical Pathways or Cellular Processes (without clinical intent)

The naphthalene (B1677914) moiety within 3-(Naphthalen-2-yloxy)propan-1-amine is inherently fluorescent, a property common to polycyclic aromatic hydrocarbons. Naphthalene derivatives are known to serve as fluorescent probes, with their emission properties often sensitive to the local environment, such as solvent polarity and binding to macromolecules. mdpi.com This intrinsic fluorescence suggests a potential application for this compound as a fluorescent probe.

However, a comprehensive review of scientific literature reveals a lack of specific studies where this compound has been directly employed as a fluorescent probe for investigating biochemical pathways or cellular processes. While the foundational scaffold possesses the necessary fluorophore, its development and application as a targeted probe would necessitate further chemical modification to incorporate specific binding motifs or reactive groups that direct it to a biological target of interest. Research on other naphthalene-based probes demonstrates that such modifications are crucial for targeted biological imaging. mdpi.com

The potential of this compound as a fluorescent probe remains largely theoretical without dedicated research into its photophysical properties in biological systems and the development of targeted derivatives.

Application as an Affinity Ligand in Chemoproteomics and Target Deconvolution Studies

Affinity-based proteomics is a powerful method for identifying the protein targets of small molecules. This technique often relies on the immobilization of a ligand to a solid support to "capture" its binding partners from a cell lysate. The primary amine group of this compound provides a convenient chemical handle for such immobilization.

Despite this potential, there is no direct evidence in the scientific literature of this compound being used as an affinity ligand for chemoproteomics or target deconvolution. The development of an effective affinity probe would depend on the compound exhibiting a specific and high-affinity interaction with a particular protein or class of proteins. While related aryloxypropanamine structures have been explored for their biological activities, the specific binding partners of this compound have not been characterized. Therefore, its application in this context is speculative and would require initial screening to identify any specific biological targets.

Integration into Photoaffinity Labeling Strategies for Direct Target Identification

Photoaffinity labeling is a technique used to covalently link a probe to its biological target upon photoactivation, enabling robust identification. nih.gov This method involves incorporating a photoreactive group into the structure of a ligand of interest. enamine.net Common photoreactive moieties include aryl azides, benzophenones, and diazirines. enamine.net

A review of the literature indicates that this compound has not been integrated into photoaffinity labeling strategies. To be used in this manner, the compound would need to be chemically modified to include a photoreactive group. The primary amine could serve as a point of attachment for such a group. The resulting photo-probe's utility would then be dependent on the parent molecule's ability to bind specifically to a protein target. Without a known biological target, the development of a photoaffinity probe based on this scaffold has not been pursued.

Development of Immobilized Forms of the Compound for Solid-Phase Research Applications

The immobilization of small molecules on solid supports is a foundational technique for various research applications, most notably affinity chromatography. The primary amine of this compound is a versatile functional group for covalent attachment to a variety of solid-phase matrices, such as agarose (B213101) beads or polymer membranes, that have been activated with amine-reactive groups (e.g., N-hydroxysuccinimide esters).

While the chemical feasibility of immobilizing this compound is clear, there are no published reports of its use in this form for solid-phase research applications. The utility of such an immobilized reagent would be contingent on the naphthalene-ether portion of the molecule having a specific and useful interaction, for example, to purify a specific protein from a complex mixture. Without a known and characterized binding partner, the development of such a tool has not been documented.

Use in Material Science for Polymer Modification or Surface Functionalization

In material science, the functionalization of polymers and surfaces can impart new properties to the bulk material. The primary amine of this compound could be used to modify polymers that contain amine-reactive functional groups. For example, it could be grafted onto polymers with anhydride (B1165640) or epoxide groups. The incorporation of the bulky, aromatic naphthalene group could alter the physical properties of the polymer, such as its thermal stability, hydrophobicity, or optical properties.

Despite these possibilities, there is a lack of research demonstrating the use of this compound for polymer modification or surface functionalization. While the functionalization of polymers with various amines is a common practice in material science, the specific application of this compound has not been reported. Any potential benefits of using this particular molecule over other amines would need to be experimentally determined.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.26 g/mol
Appearance Solid
Melting Point 76-78 °C
Boiling Point Not available
Solubility Soluble in methanol
CAS Number 22233-79-0

Future Directions and Emerging Research Avenues for 3 Naphthalen 2 Yloxy Propan 1 Amine

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Prediction of Interactions

Furthermore, ML models can be trained to predict the biological interactions of newly designed compounds. mdpi.com By analyzing structure-activity relationships (SAR) from known molecules, these models can forecast the potential efficacy and interaction profiles of novel derivatives of 3-(Naphthalen-2-yloxy)propan-1-amine. mdpi.comaalto.fi This predictive power allows for the prioritization of synthetic efforts on candidates with the highest probability of success, thereby reducing costs and accelerating the discovery timeline. mdpi.com For instance, ML frameworks can predict interactions with specific protein targets or potential off-target effects by using chemical features derived from the molecule's structure. researchgate.netmdpi.com

Table 1: Applications of AI/ML in the Development of this compound Analogs
AI/ML Model TypePotential ApplicationExpected Outcome
Generative Adversarial Networks (GANs)Generation of novel molecular structures based on the naphthalen-yloxy-propanamine scaffold. researchgate.netDiscovery of unique, synthesizable analogs with potentially improved biological activity or properties.
Recurrent Neural Networks (RNNs)Design of molecules as sequences of atoms (e.g., SMILES strings) to create diverse chemical libraries. mdpi.comA large, virtual library of derivatives for further computational screening.
Graph Neural Networks (GNNs)Predicting drug-drug interactions and protein target binding by representing molecules as graphs. aalto.fiEarly identification of potential interaction risks and prioritization of compounds with high target affinity.
Diffusion ModelsIteratively generating 3D molecular structures by reversing a noise-adding process, ensuring high structural validity. nih.govCreation of structurally sound and novel compounds with optimized 3D conformations for specific binding pockets.

Multidisciplinary Research Collaborations for Comprehensive Molecular Profiling and Systems-Level Understanding

Understanding the full biological impact of a compound like this compound requires a holistic, systems-level approach. nih.govnih.gov This necessitates the formation of multidisciplinary research collaborations that bring together experts from diverse fields such as chemistry, pharmacology, biology, and computational science. nih.govutsouthwestern.edu Such teams can perform comprehensive molecular profiling, integrating data from various "omics" technologies (genomics, proteomics, metabolomics) to build a complete picture of how the compound affects cellular systems. researchgate.net

A systems biology approach moves beyond the traditional "one molecule, one target" paradigm to analyze the complex network of interactions that occur when a compound is introduced into a biological system. nih.gov By mapping these interactions, researchers can identify not only the primary mechanism of action but also secondary effects and broader pathway modulations. altex.org High-throughput profiling technologies, which can measure thousands of cellular changes (e.g., gene expression, morphological changes) simultaneously, are crucial for this endeavor. nih.gov This comprehensive understanding is vital for identifying potential therapeutic applications and understanding the compound's broader biological context. nih.gov

Table 2: Roles of Different Disciplines in the Comprehensive Profiling of this compound
DisciplineKey Role and Contribution
Medicinal ChemistrySynthesize the parent compound and a library of derivatives for testing.
Cell BiologyConduct cell-based assays to determine biological activity and perform high-content imaging to assess morphological changes. nih.gov
Genomics/TranscriptomicsAnalyze changes in gene expression patterns (e.g., using microarrays or RNA-seq) following compound treatment. nih.gov
Proteomics/MetabolomicsIdentify changes in protein and metabolite levels to understand downstream effects on cellular pathways. researchgate.net
Computational Biology/BioinformaticsIntegrate and analyze large-scale "omics" datasets to build interaction networks and generate testable hypotheses. nih.gov
PharmacologyEvaluate the compound's effects in more complex biological models to understand its overall physiological impact.

Exploration of Novel Chemical Transformations and Reactions Involving the Naphthalen-2-yloxypropan-1-amine Moiety

The chemical structure of this compound, featuring a naphthalene (B1677914) core, an ether linkage, and a primary amine, offers multiple sites for chemical modification. Future research will likely focus on exploring novel chemical transformations to functionalize this moiety, leading to new derivatives with unique properties. The naphthalene ring system, for instance, is amenable to various reactions that can introduce diverse substituents. researchgate.net

Similarly, the primary amine group is a versatile functional handle. It can participate in a wide array of reactions, such as the Betti reaction, a one-pot, three-component reaction involving an amine, an aldehyde, and a phenol (B47542) (like 2-naphthol (B1666908), a structural relative), to create complex molecular architectures. nih.govresearchgate.net Exploring modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could also enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds, further diversifying the available derivatives. kuleuven.be The development of new synthetic methodologies tailored to the naphthalen-2-yloxypropan-1-amine scaffold will be crucial for unlocking its full chemical potential.

Table 3: Potential Chemical Transformations for Derivatizing this compound
Reaction TypeTarget Site on MoietyPotential OutcomeReference Example Concept
Electrophilic Aromatic SubstitutionNaphthalene RingIntroduction of nitro, halo, or acyl groups onto the aromatic core.Standard functionalization of aromatic systems.
Buchwald-Hartwig AminationPrimary AmineFormation of N-aryl or N-heteroaryl derivatives.Modern C-N bond-forming reactions.
Reductive AminationPrimary AmineConversion to secondary or tertiary amines by reacting with aldehydes/ketones.Common amine modification. rsc.org
Three-Component Reactions (e.g., Betti-type)Primary AmineRapid assembly of complex molecules in a single step. nih.govEfficient synthesis of β-naphthol derivatives. nih.gov
Carbamate (B1207046) FormationPrimary AmineReaction with chloroformates to produce stable carbamate derivatives. google.comwikipedia.orgCreation of prodrugs or modification of physicochemical properties. wikipedia.org

Expansion of the Chemical Space through Advanced Derivatization and Scaffold Hopping Strategies

To discover novel biological activities and optimize existing ones, medicinal chemists employ strategies to expand the accessible chemical space around a lead compound. For this compound, this involves both derivatization and more advanced techniques like scaffold hopping. kuleuven.be Derivatization involves systematically modifying the functional groups of the parent molecule. For example, the naphthalene core can be substituted with various electron-donating or electron-withdrawing groups to fine-tune its electronic properties and steric profile. researchgate.netbeilstein-journals.org

Scaffold hopping is a more transformative strategy where the core structure (the scaffold) is replaced with a different, often bioisosteric, ring system while preserving the original orientation of key functional groups. nih.govbhsai.org This can lead to compounds with entirely new intellectual property, different physicochemical properties, and potentially improved metabolic stability. researchgate.netrsc.org For instance, the naphthalene scaffold could be replaced with other bicyclic aromatic or heteroaromatic systems, or the propanamine linker could be incorporated into a new ring structure. nih.gov These strategies are essential for navigating beyond the immediate chemical neighborhood of the starting compound to find novel and improved molecular entities. bhsai.org

Table 4: Illustrative Scaffold Hopping Strategies for this compound
Original Scaffold ComponentScaffold Hop ExampleRationaleReference Concept
Naphthalene (Bicyclic Aromatic)Quinoline or IsoquinolineIntroduce a nitrogen atom to alter solubility, polarity, and potential for hydrogen bonding.Heterocycle replacements are a common strategy. bhsai.org
Naphthalene (Bicyclic Aromatic)Benzothiazole or IndoleExplore different heteroaromatic systems to modulate biological activity and physicochemical properties.Bioisosteric replacement of core structures. kuleuven.be
Acyclic Propanamine LinkerPiperidine RingConstrain the conformation of the side chain to potentially increase binding affinity and reduce flexibility.Ring closure to rigidify a flexible linker. nih.gov
Phenyl Ring (in analogs)Pyridyl RingIncrease robustness towards metabolic oxidation by replacing an electron-rich ring with an electron-deficient one. rsc.orgAddressing metabolic liabilities. researchgate.netrsc.org

Development of Sustainable and Eco-Friendly Synthetic Routes for Industrial Scale-Up of Research Quantities

As promising compounds move from laboratory-scale research to larger-scale production, the sustainability and efficiency of the synthetic route become paramount. There is a growing emphasis on developing "green" chemistry approaches that minimize waste, reduce energy consumption, and utilize safer, renewable materials. rsc.org For the synthesis of this compound, this involves re-evaluating traditional methods and exploring more eco-friendly alternatives.

Key principles of green chemistry applicable here include maximizing atom economy, using catalytic reagents instead of stoichiometric ones, and choosing environmentally benign solvents. rsc.org For example, exploring catalytic hydrogen borrowing or reductive amination for the synthesis of the amine component could offer a more sustainable path compared to classical methods that generate significant waste. rsc.org The use of water as a solvent in certain reaction steps, where feasible, can dramatically improve the environmental profile of the synthesis. acs.org Furthermore, developing efficient, high-yield reactions is not only economically beneficial but also inherently greener, as it reduces the amount of raw materials needed and waste generated per unit of product. Some patents already point towards the development of economical and eco-friendly processes for related compounds, highlighting the industrial relevance of this research direction. google.com

Table 5: Comparison of Traditional vs. Potential Green Synthetic Approaches
Synthetic StepTraditional ApproachPotential Green AlternativeGreen Chemistry Principle
Amine SynthesisMethods with low atom economy (e.g., Gabriel synthesis). rsc.orgCatalytic reductive amination or hydrogen borrowing from bio-based alcohols. rsc.orgHigh Atom Economy, Use of Catalysis, Use of Renewable Feedstocks.
Solvent ChoiceUse of volatile organic compounds (VOCs) like toluene (B28343) or chlorinated solvents. google.comUse of water, ethanol, or solvent-free conditions where possible. nih.govacs.orgSafer Solvents and Auxiliaries.
PurificationChromatography using large volumes of solvent. google.comCrystallization or designing reactions that yield high-purity products directly.Waste Prevention.
Energy UseHigh-temperature reflux for extended periods. google.comMicrowave-assisted synthesis or use of highly active catalysts that allow for lower reaction temperatures.Design for Energy Efficiency.

Q & A

Q. What are the key considerations for synthesizing 3-(Naphthalen-2-yloxy)propan-1-amine with high purity?

The synthesis typically involves nucleophilic substitution between naphthalen-2-ol and a propan-1-amine derivative under basic conditions. Key steps include:

  • Reagent selection : Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate naphthalen-2-ol, enhancing nucleophilicity .
  • Purification : Column chromatography with ethyl acetate/hexane gradients removes unreacted starting materials. Recrystallization in ethanol or acetonitrile improves purity .
  • Scale-up challenges : Optimize reaction time and temperature to minimize byproducts (e.g., dialkylation) during industrial-scale synthesis .

Q. How can researchers characterize the molecular structure of this compound?

Structural elucidation requires:

  • Spectroscopic methods : ¹H/¹³C NMR to confirm connectivity (e.g., naphthyloxy protons at δ 6.8–7.8 ppm, amine protons at δ 1.5–2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₅NO, [M+H]⁺ = 202.1232) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the naphthyl-propanamine linkage .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest:

  • Antimicrobial activity : Test via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to reference drugs .
  • Receptor modulation : Screen for affinity at adrenergic or serotonin receptors using radioligand binding assays (e.g., competitive displacement of [³H]-dihydroergocryptine) .

Q. What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?

  • HPLC-UV/MS : Monitor degradation products in buffers (pH 1–13) at 25–40°C. Use C18 columns with acetonitrile/water gradients .
  • Kinetic studies : Calculate degradation rate constants (k) using first-order models to predict shelf-life .

Q. How can researchers optimize solvent systems for efficient extraction of this compound?

  • Partition coefficients : Determine logP values (e.g., ~2.1) via shake-flask method to select solvents like dichloromethane or ethyl acetate .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for eco-friendly extraction .

Advanced Questions

Q. How can contradictions in bioactivity data across studies be systematically resolved?

  • Methodological audits : Compare assay conditions (e.g., cell lines, incubation times) to identify variability .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., EC₅₀ curves in triplicate) .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., Forest plots) to assess heterogeneity .

Q. Design a study to explore structure-activity relationships (SAR) between substituents and receptor affinity.

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the naphthalene or propanamine moiety via Suzuki coupling or reductive amination .
  • Binding assays : Test analogs against recombinant GPCRs (e.g., β₂-adrenergic receptor) using fluorescence polarization .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent size/electrostatics with binding energy .

Q. What experimental strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice stability .
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated ethanol solutions promotes single-crystal growth .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Q. How can researchers differentiate between enantiomers if chiral centers are introduced?

  • Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol to separate enantiomers .
  • Circular dichroism (CD) : Compare CD spectra to reference standards for absolute configuration assignment .
  • Enzymatic resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) to isolate enantiopure fractions .

Q. What mechanistic insights can be gained from studying the compound’s metabolic pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS .
  • CYP450 inhibition : Test against CYP3A4/2D6 isozymes using fluorogenic substrates to assess drug-drug interaction risks .
  • Reactive intermediate trapping : Add glutathione (GSH) to detect electrophilic metabolites indicative of hepatotoxicity .

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3-(Naphthalen-2-yloxy)propan-1-amine

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